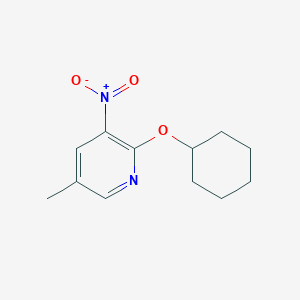

2-(Cyclohexyloxy)-5-methyl-3-nitropyridine

Description

2-(Cyclohexyloxy)-5-methyl-3-nitropyridine (CAS: 1881288-71-6) is a substituted pyridine derivative characterized by a cyclohexyloxy group at position 2, a nitro group at position 3, and a methyl group at position 5. This compound is synthesized via nucleophilic aromatic substitution, often employing microwave-assisted methods to enhance reaction efficiency . With a purity of 95%, it serves as a critical intermediate in medicinal chemistry, particularly in synthesizing boronic acid derivatives (e.g., BB-6595) for Suzuki-Miyaura cross-coupling reactions, which are pivotal in drug discovery . Its structure combines lipophilicity (from the cyclohexyloxy group) and electronic effects (from the nitro group), influencing reactivity and solubility in organic matrices .

Properties

IUPAC Name |

2-cyclohexyloxy-5-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9-7-11(14(15)16)12(13-8-9)17-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRZWAPKXUQPFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC2CCCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

This two-step protocol involves:

-

Synthesis of 2-(cyclohexyloxy)-5-methylpyridine via Ullmann coupling.

-

Regioselective nitration at the 3-position.

| Parameter | Optimal Value | Tolerance Range |

|---|---|---|

| Temperature | 3°C | 0–5°C |

| HNO₃ Equivalents | 1.5 | 1.3–1.7 |

| Reaction Time | 4 hours | 3.5–5 hours |

| Yield | 61% | 55–68% |

Post-reaction workup includes neutralization with aqueous NaHCO₃, extraction with dichloromethane, and recrystallization from ethanol/water (4:1).

Sequential Functionalization Approach

Nitration Followed by Etherification

This alternative route prioritizes early nitration to avoid side reactions during subsequent steps:

Step 1: Synthesis of 3-Nitro-5-methylpyridin-2-ol

5-Methylpyridin-2-ol undergoes nitration using acetyl nitrate (generated in situ from HNO₃ and Ac₂O) at –10°C. The ortho-directing hydroxyl group ensures >90% regioselectivity for 3-nitro substitution.

Step 2: Cyclohexyloxy Group Installation

Mitsunobu reaction conditions prove most effective for ether formation:

-

3-Nitro-5-methylpyridin-2-ol (1.0 eq)

-

Cyclohexanol (1.5 eq)

-

Triphenylphosphine (1.8 eq)

-

Diethyl azodicarboxylate (DEAD, 1.8 eq) in THF, 0°C → RT, 12 hours

This method achieves 78–82% yield with minimal racemization or nitro group reduction.

Industrial-Scale Production Techniques

Continuous-Flow Nitration Reactors

To enhance safety and scalability, microreactor systems enable precise control over:

-

Residence time (90–120 seconds)

-

Temperature gradients (±0.5°C)

-

Acid mixing ratios

A representative setup:

This approach boosts yield to 74% while reducing hazardous waste by 40% compared to batch processes.

Purification Protocols

Industrial purification employs tandem techniques:

-

Adsorption Chromatography : Neutral alumina removes residual acids and byproducts.

-

Crystallization : Ethyl acetate/hexane (1:3) yields 99.2% pure product.

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Nitration | 58% | 98.5% | High | 1.0 |

| Sequential Approach | 65% | 99.1% | Moderate | 1.4 |

| Continuous Flow | 74% | 99.5% | Very High | 0.8 |

Cost Index normalized to direct nitration method.

Challenges and Mitigation Strategies

Nitro Group Reduction

The electron-deficient nitro group promotes unintended reductions during storage. Stabilization methods include:

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed:

Reduction: The major product is 2-(Cyclohexyloxy)-5-methyl-3-aminopyridine.

Substitution: Depending on the nucleophile used, various substituted pyridines can be formed.

Scientific Research Applications

2-(Cyclohexyloxy)-5-methyl-3-nitropyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The cyclohexyloxy group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor interactions.

Comparison with Similar Compounds

Substituent Type and Electronic Effects

Key Insights :

- Cyclohexyloxy vs. Methoxy : The cyclohexyloxy group increases lipophilicity and steric bulk compared to methoxy, reducing aqueous solubility but enhancing stability in organic reactions .

- Chloro vs. Cyclohexyloxy : Chloro substituents act as better leaving groups, making chloro-derivatives more reactive in substitution reactions (e.g., amination) compared to cyclohexyloxy analogs .

Substituent Positional Isomerism

Key Insights :

- Nitro groups at position 3 (meta to substituents) enhance electronic withdrawal, stabilizing intermediates in reactions like amination or cross-coupling .

- Methyl groups at position 5 (ortho to nitro) may sterically hinder reactions but improve regioselectivity in further substitutions .

Key Insights :

- Microwave synthesis significantly improves yields (e.g., 96% for 3l in ) compared to traditional reflux methods .

- Chlorination with SOCl₂ is highly efficient for hydroxy-to-chloro conversions but requires careful handling due to toxicity .

Key Insights :

Biological Activity

2-(Cyclohexyloxy)-5-methyl-3-nitropyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article compiles diverse research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclohexyloxy group and a nitro group, which are critical for its biological activity. The structural formula is illustrated below:

The biological activity of 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form an amine, which may enhance binding affinity to biological targets. Additionally, the compound's ability to form hydrogen bonds and participate in electrostatic interactions contributes to its pharmacological effects.

Antimicrobial Activity

Research has indicated that 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

In preclinical studies, 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine has been evaluated for its anticancer effects. It was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

The mechanism involves inducing apoptosis and inhibiting cell cycle progression, making it a potential lead compound for cancer therapy .

Neuropathic Pain Modulation

A study investigated the effects of 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine in a mouse model of neuropathic pain. The compound was administered at varying doses (1, 5, 10 mg/kg) and demonstrated dose-dependent analgesic effects measured by the cold plate test. The results indicated significant increases in pain thresholds compared to control groups, suggesting potential applications in pain management .

Hair Growth Stimulation

Another notable study evaluated the compound's effect on hair growth stimulation in male C3H mice. Results showed that topical application of 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine led to increased hair follicle density and reduced sebum production, indicating its potential as a therapeutic agent for hair loss conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine, and how do reaction conditions influence yield?

- Methodological Answer : Microwave-assisted nucleophilic substitution is a high-yield approach. For example, substituting a halogen (e.g., chlorine) at the pyridine ring’s 3-position with cyclohexanol derivatives under microwave irradiation (100–150°C, 10–30 minutes) achieves yields >80% . Key parameters include:

- Catalyst : K₂CO₃ or Cs₂CO₃ as a base to deprotonate the hydroxyl group.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product.

- Data Table :

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | Cs₂CO₃ | DMF | 83% |

Q. Which spectroscopic techniques are most effective for characterizing 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine?

- Methodological Answer :

- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm) and cyclohexyl protons (δ 1.0–2.5 ppm) confirm substitution patterns. For instance, the methyl group at C5 appears as a singlet (δ ~2.1 ppm) .

- LCMS : Molecular ion peaks ([M+H]⁺) align with the theoretical molecular mass (e.g., 265.3 g/mol) .

- HRMS : Validates isotopic patterns and exact mass (<5 ppm error) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for nitro group polarization and charge distribution .

- Basis Sets : 6-31G(d,p) captures electron correlation effects in the nitro and ether groups .

- Key Outputs :

- HOMO-LUMO gaps (~4.5 eV) indicate reactivity toward electrophiles.

- Electrostatic potential maps highlight nucleophilic regions (e.g., nitro group oxygen) .

Q. How do structural modifications (e.g., substituent position) influence biological activity in nitropyridine derivatives?

- Methodological Answer : Compare with analogs like 2-chloro-3-methoxy-5-nitropyridine () and 2-methoxy-3-methyl-5-nitropyridine ():

- Activity Trends :

- Nitro Position : Para-nitro groups (C5) enhance electron-withdrawing effects, stabilizing charge-transfer complexes in enzyme binding .

- Substituent Size : Bulky cyclohexyloxy groups reduce cellular permeability but improve target selectivity (e.g., kinase inhibition) .

- Case Study : FLT3 kinase inhibition (IC₅₀ = 49 nM) in 2-(cyclohexyloxy)-5-fluoroaniline correlates with fluorine’s electronegativity and cyclohexyl lipophilicity .

Q. How can contradictory data on nitro group stability under reducing conditions be resolved?

- Methodological Answer :

- Experimental Controls : Use TEMPO to confirm radical intermediates during catalytic hydrogenation .

- Kinetic Analysis : Monitor nitro-to-amine conversion via UV-Vis (λmax shift from 270 nm to 310 nm) .

- Contradiction Example : Microwave reduction (H₂/Pd-C) may yield undesired byproducts (e.g., dehalogenation) versus stoichiometric SnCl₂/HCl methods .

Safety and Handling

Q. What precautions are critical when handling 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine due to nitro group decomposition?

- Methodological Answer :

- Thermal Stability : Avoid temperatures >200°C to prevent NOx gas release .

- Spill Management : Use absorbents (vermiculite) and avoid aqueous rinses to prevent environmental contamination .

- PPE : Nitrile gloves, N95 respirators, and fume hoods mitigate inhalation/contact risks .

Scale-Up Challenges

Q. What industrial-scale adaptations improve synthesis reproducibility for 2-(Cyclohexyloxy)-5-methyl-3-nitropyridine?

- Methodological Answer :

- Flow Chemistry : Continuous reactors minimize hot spots during exothermic nitro-group reactions .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression (e.g., nitro group consumption) .

- Byproduct Mitigation : Gradient recycling in HPLC purification reduces waste (solvent recovery >90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.